molecular formula C12H11NS B2571947 2-(4-(Methylthio)phenyl)pyridine CAS No. 4373-59-5

2-(4-(Methylthio)phenyl)pyridine

Cat. No.: B2571947
CAS No.: 4373-59-5
M. Wt: 201.29
InChI Key: TXBSGVPDZSUPPZ-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-(methylthio)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylthio)phenyl)pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Nitro or halogenated derivatives.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of 2-(4-(Methylthio)phenyl)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    2-(Methylthio)pyridine: Similar structure but lacks the phenyl group.

    4-(Methylthio)phenylacetonitrile: Similar structure but lacks the pyridine ring.

    2-(4-(Methylthio)phenyl)thiazole: Contains a thiazole ring instead of a pyridine ring.

Uniqueness: 2-(4-(Methylthio)phenyl)pyridine is unique due to the presence of both the pyridine ring and the 4-(methylthio)phenyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBSGVPDZSUPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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